5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid
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Overview
Description
5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoic acid core. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 5-Benzyloxy-4-fluoro-2-methylbenzaldehyde.
Reduction: 5-Benzyloxy-4-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets, while the fluorine atom increases its metabolic stability. The compound can modulate specific biochemical pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
- 4-Fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methylbenzoic acid
- 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid
Comparison:
- 4-Fluoro-2-methylbenzoic acid: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.
- 5-Fluoro-2-methylbenzoic acid: Similar structure but without the benzyloxy group, leading to variations in its interaction with molecular targets.
- 4-(Benzyloxy)-2-fluoro-5-methylbenzoic acid: Similar structure but with different positioning of the benzyloxy and methyl groups, affecting its chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-10-7-13(16)14(8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKRRSAYXPTHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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